![molecular formula C12H9N3O2 B1313181 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol CAS No. 34771-39-6](/img/structure/B1313181.png)
6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol is a chemical compound with the CAS Number: 34771-39-6 . It has a molecular weight of 227.22 . The IUPAC name for this compound is 6-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione .
Synthesis Analysis
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives has been reported in various studies . For instance, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 .Molecular Structure Analysis
The molecular structure of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol consists of a pyrimidine ring fused with a pyrrole ring . The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .Physical And Chemical Properties Analysis
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol is a white powder . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, closely related to 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol, is a crucial precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Its derivatives, including pyranopyrimidines, are synthesized using a variety of hybrid catalysts such as organocatalysts, metal catalysts, and green solvents. These methods emphasize the structural challenges and the diverse catalytic approaches employed to develop lead molecules, showcasing the molecule's significance in drug development and synthetic chemistry Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).
Optoelectronic Material Development
Quinazolines and pyrimidines, with structures similar to 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol, have been extensively researched for their potential in electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). Incorporation of pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, highlighting the molecule's role in the development of advanced technology and materials science Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials.
Pharmacological Activities
Pyrimidine derivatives, including 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol, play a significant role in pharmacology. They exhibit a wide range of pharmacological activities, such as antiviral, antimicrobial, antitumor, and anti-inflammatory effects. Systematic analysis of these derivatives can serve as a foundation for the search for new, highly effective, and safe medicines, demonstrating the molecule's impact on health and disease treatment REVIEW OF PYRIMIDINE DERIVATIVES AS PHARMACOLOGICALLY ACTIVE COMPOUNDS.
Optical Sensors
Pyrimidine derivatives are also notable for their use as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds. This makes them appropriate for use as sensing probes, further highlighting the versatility of 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol in the development of optical sensors with both biological and medicinal applications Biologically significant pyrimidine appended optical sensors: An inclusive anthology of literature from 2005 to 2020.
Safety And Hazards
Propriétés
IUPAC Name |
6-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-11-10-9(14-12(17)15-11)6-8(13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQYZHCVGVXICO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441440 |
Source


|
| Record name | 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol | |
CAS RN |
34771-39-6 |
Source


|
| Record name | 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

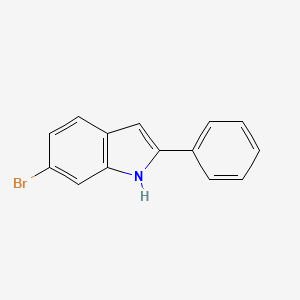

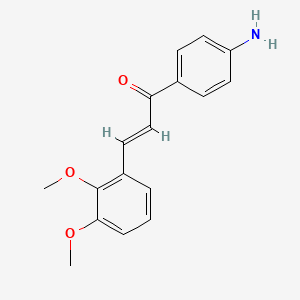
![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)
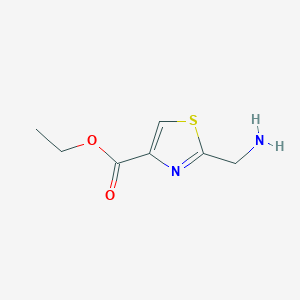
![3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B1313108.png)
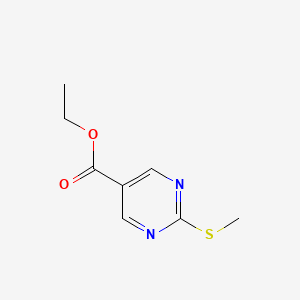
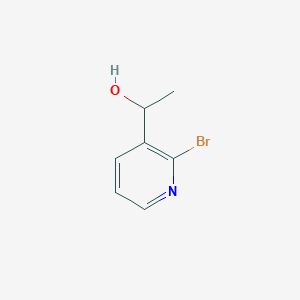
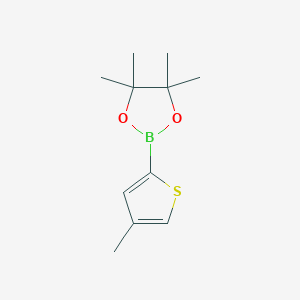
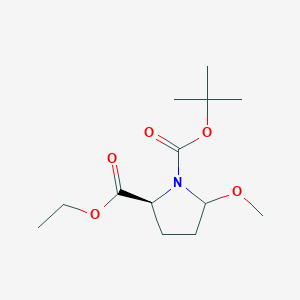
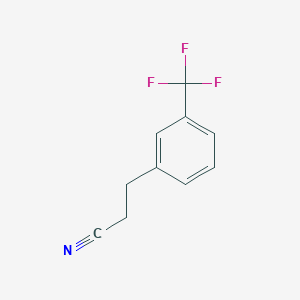
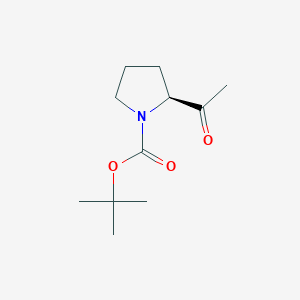
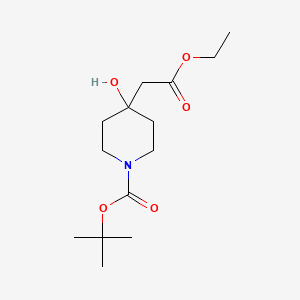
![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1313128.png)